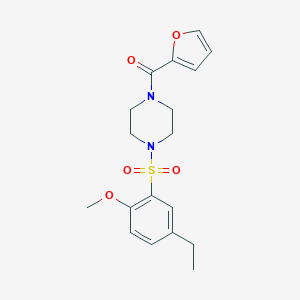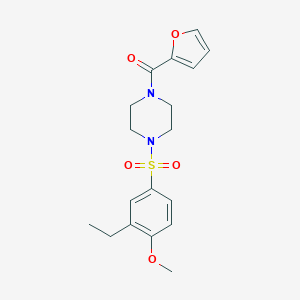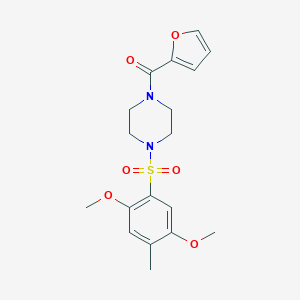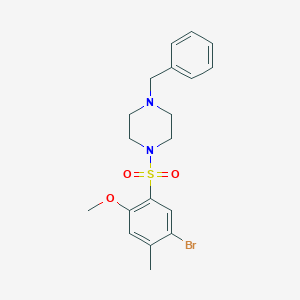![molecular formula C13H16Cl2N2O4S B512989 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941008-75-9](/img/structure/B512989.png)
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is also known as GSK503, and it is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene expression through the methylation of arginine residues on histone proteins. Inhibition of PRMT5 activity has been shown to have a significant impact on various cellular processes, making GSK503 a promising tool for studying the role of PRMT5 in disease and development.
作用機序
GSK503 works by binding to the active site of PRMT5 and blocking its enzymatic activity. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone proteins, which plays a crucial role in regulating gene expression. Inhibition of PRMT5 activity by GSK503 results in a decrease in histone methylation and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on various cellular processes. In cancer cells, GSK503 has been shown to inhibit cell proliferation and induce cell death. In immune cells, GSK503 has been shown to alter cytokine production and modulate T cell function. In embryonic development, GSK503 has been shown to affect cell differentiation and organogenesis.
実験室実験の利点と制限
GSK503 is a highly selective inhibitor of PRMT5, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, like any chemical compound, GSK503 has certain limitations and potential drawbacks. One limitation is its potential toxicity, which can vary depending on the cell type and concentration used. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on GSK503 and its role in regulating cellular processes through the inhibition of PRMT5 activity. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have improved efficacy and reduced toxicity compared to GSK503. Another area of interest is the identification of specific cellular pathways and processes that are regulated by PRMT5, which could provide valuable insights into the role of this enzyme in disease and development. Finally, the development of animal models that allow for the study of the effects of PRMT5 inhibition in vivo could provide valuable information on the potential therapeutic applications of GSK503 and related compounds.
合成法
The synthesis of GSK503 involves a multi-step process that begins with the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with piperazine. This reaction results in the formation of 4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazine, which is then reacted with ethyl chloroacetate to form 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one. The final product is then purified through a series of chromatography steps to obtain the desired compound.
科学的研究の応用
GSK503 has been used extensively in scientific research to investigate the role of PRMT5 in various cellular processes. Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on cancer cell proliferation, immune cell function, and embryonic development. GSK503 has also been used to study the role of PRMT5 in the regulation of gene expression in various cell types, including cancer cells and immune cells.
特性
IUPAC Name |
1-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-3-5-17(6-4-16)22(19,20)13-8-10(14)12(21-2)7-11(13)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZTBNQDXDIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)
![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)





![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)
![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B512936.png)

![2,5-diethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B512939.png)